molecular formula C7H15F3N2 B8313710 3-Methyl-N1-(2,2,2-trifluoroethyl)butane-1,3-diamine CAS No. 1226914-30-2

3-Methyl-N1-(2,2,2-trifluoroethyl)butane-1,3-diamine

Cat. No. B8313710
M. Wt: 184.20 g/mol
InChI Key: NZCVCAMFWQSPAE-UHFFFAOYSA-N
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Patent
US08278482B2

Procedure details

3-Azido-3-methyl-N-(2,2,2-trifluoroethyl)butanamide (10.9 g, 48.4 mmol) was dissolved into anhydrous THF (50 mL) and added dropwise to a suspension of LAH (3.67 g, 2.0 equiv, 96.8 mmol) in anhydrous THF (200 mL) to maintain the reaction at reflux (30 min). After complete addition, the flask was fitted with a condenser and the reaction heated in a 70° C. oil bath for 8 h. The reaction mixture was cooled in an ice bath and water (4 mL) was added dropwise over 20 min. Then 15% NaOH solution (4 mL) was added dropwise over 10 min. The suspension was stirred for a further 10 min and water (4 mL) was added in one portion and the mixture stirred for 30 min to a give fine white suspension. The suspension was filtered through a pad of Celite® and washed with isopropyl alcohol (2×200 mL). Aqueous acid (6 N HCl, 10.0 mL) was added to the combined filtrate and concentrated on a rotovap to an oily residue. The residue was partitioned between DCM (100 mL) and water (100 mL). The aqueous layer was adjusted to pH ˜14 and the organic layer was separated and the aqueous phase was extracted with DCM (2×50 mL). The combined organic layers were combined and dried over anhydrous MgSO4, filtered and concentrated with a bath temperature between 10-13° C. to an orange liquid (8.84 g, quant). 1H NMR (CDCl3, 400 MHz): δ 1.15 (s, 6H), 1.55-1.62 (t, J=7.2, 2H), 2.81-2.86 (t, J=7.2, 2H) 3.15-3.22 (q, J=9.6, 2H). LRMS (ESI+) for C7H15F3N2 (184.1); Found: 185 (MH+).
Name
3-Azido-3-methyl-N-(2,2,2-trifluoroethyl)butanamide
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([C:4]([CH3:15])([CH3:14])[CH2:5][C:6]([NH:8][CH2:9][C:10]([F:13])([F:12])[F:11])=O)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH3:15][C:4]([NH2:1])([CH3:14])[CH2:5][CH2:6][NH:8][CH2:9][C:10]([F:11])([F:12])[F:13] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
3-Azido-3-methyl-N-(2,2,2-trifluoroethyl)butanamide
Quantity
10.9 g
Type
reactant
Smiles
N(=[N+]=[N-])C(CC(=O)NCC(F)(F)F)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.67 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
4 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for a further 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (30 min)
Duration
30 min
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the flask was fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 min to a give fine white suspension
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of Celite®
WASH
Type
WASH
Details
washed with isopropyl alcohol (2×200 mL)
ADDITION
Type
ADDITION
Details
Aqueous acid (6 N HCl, 10.0 mL) was added to the combined filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovap to an oily residue
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between DCM (100 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with a bath temperature between 10-13° C. to an orange liquid (8.84 g, quant)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC(CCNCC(F)(F)F)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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